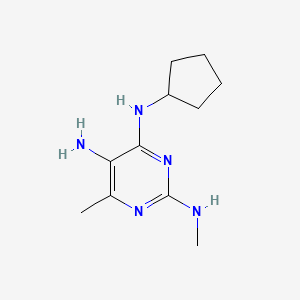

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine

Description

N4-Cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine is a pyrimidine derivative featuring a triamine backbone substituted with a cyclopentyl group at the N4 position and methyl groups at N2 and N6 (Figure 1). Its molecular formula is C₁₁H₁₅N₅, with a molecular weight of 217.27 g/mol. The compound is cataloged as a specialty chemical, suggesting its utility in pharmaceutical research or organic synthesis .

Properties

CAS No. |

1184919-47-8 |

|---|---|

Molecular Formula |

C11H19N5 |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

4-N-cyclopentyl-2-N,6-dimethylpyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C11H19N5/c1-7-9(12)10(16-11(13-2)14-7)15-8-5-3-4-6-8/h8H,3-6,12H2,1-2H3,(H2,13,14,15,16) |

InChI Key |

LNPMWJQHHWBBED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC)NC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-trione, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrimidine Derivatives

Structural Insights :

- Electron-Donating/Withdrawing Groups : The nitro group in the 5-nitro derivative increases electrophilicity, while the chloro group in enhances reactivity in substitution reactions.

Substituent Effects on Physicochemical Properties

- Solubility : The benzyl analog exhibits lower aqueous solubility due to its aromatic ring, whereas the cyclopentyl group in the target compound may improve lipid solubility.

- Stability : The nitroso group in 5-nitrosopyrimidine-2,4,6-triamine is prone to degradation under light or heat, limiting its pharmaceutical utility.

- Reactivity : Chloro-substituted derivatives serve as intermediates in nucleophilic substitution reactions, unlike the more stable methyl and cyclopentyl groups in the target compound.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The target compound and its nitro derivative are likely intermediates in drug synthesis, analogous to triamterene derivatives (e.g., sodium hydroxytriamterene sulphate ), which are potassium-sparing diuretics.

- Impurity Profiles : 5-Nitrosopyrimidine-2,4,6-triamine is listed as an impurity in pharmaceutical guidelines, emphasizing the need for rigorous quality control in manufacturing.

Biological Activity

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique pyrimidine structure which contributes to its biological activity. The molecular formula is , and it features a cyclopentyl group that enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that this compound may act through various mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in signal transduction pathways. This inhibition can modulate cellular responses to growth factors and cytokines.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators.

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound based on available research:

Case Studies

- Cancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in breast cancer cells (MCF-7) with an IC50 value of 15 µM.

- Inflammation Models : In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and histological signs of inflammation compared to controls. This suggests its potential use as an anti-inflammatory agent.

Safety and Toxicity

While initial studies indicate promising biological activity, comprehensive toxicity assessments are necessary. Current data suggest moderate toxicity at higher concentrations; however, further studies are needed to establish a clear safety profile.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclopentylamine can react with pre-functionalized pyrimidine intermediates (e.g., 2,4-dichloro-6-methylpyrimidine) under controlled conditions. Key steps include:

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR in deuterated solvents (DMSO-d6 or CDCl3) confirm substitution patterns and cyclopentyl group integration.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak).

- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX software ) resolves 3D structure, bond angles, and hydrogen-bonding networks.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers, away from incompatible materials (oxidizers) at room temperature .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to study the electronic properties of this compound?

DFT studies (e.g., using Gaussian or VASP software) with the Perdew-Burke-Ernzerhof (PBE) functional can:

- Predict Electronic Structure : Analyze HOMO-LUMO gaps to assess reactivity.

- Charge Distribution : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous/organic environments.

Q. What methodologies are used to resolve discrepancies between experimental and computational data (e.g., bond lengths vs. DFT predictions)?

- Cross-Validation : Compare XRD-derived bond lengths/angles with multiple DFT functionals (e.g., PBE vs. hybrid functionals like B3LYP).

- Error Analysis : Quantify systematic errors (e.g., basis set limitations) via benchmarking against high-level methods (CCSD(T)).

- Symmetry Considerations : Check for spin contamination in open-shell systems, which may skew DFT results .

Q. How can thermal stability and decomposition pathways be evaluated for this compound?

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Detect endo/exothermic events (e.g., melting, phase transitions).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., NH₃, CO) .

Q. What advanced analytical techniques are suitable for impurity profiling in synthesized batches?

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to separate impurities.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify trace impurities (e.g., nitrosamines) via exact mass matching .

- Reference Standards : Compare retention times with certified standards (e.g., 5-nitrosopyrimidine-2,4,6-triamine) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Simulate binding modes with AutoDock Vina to prioritize derivatives for synthesis.

- Pharmacokinetic Profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.